![molecular formula C12H13N3O2S B5750006 N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5750006.png)
N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide
Overview
Description
“N’-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Scientific Research Applications
Anticancer Potency
N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide derivatives have been investigated for their anticancer properties. Research by Turan-Zitouni et al. (2018) synthesized novel derivatives and evaluated their anticancer potency on various human cancer cell lines, including breast adenocarcinoma and lung carcinoma. Compound 4e, which bears a 4-methoxyphenyl moiety, showed significant antitumor efficiency against the MCF-7 cell line. Additionally, these compounds demonstrated notable apoptosis levels in lung carcinoma cells even at lower concentrations than cisplatin, a well-known chemotherapy drug (Turan-Zitouni et al., 2018).
Antioxidant Activity
The antioxidant activity of N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide derivatives has also been a subject of study. Tumosienė et al. (2020) synthesized a series of these derivatives and assessed their antioxidant activity through the DPPH radical scavenging method. Some derivatives demonstrated antioxidant activity approximately 1.4 times higher than ascorbic acid, indicating their potential as effective antioxidants (Tumosienė et al., 2020).
Antimicrobial Agents
Kaya et al. (2017) focused on designing and synthesizing hydrazide and oxadiazole derivatives, including N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide, for antimicrobial applications. These compounds were evaluated for their activity against various bacteria and fungi, showing a higher potential against gram-negative bacteria. Some derivatives also exhibited significant antiproliferative activity against human tumor cell lines, including lung and breast cancer cell lines (Kaya et al., 2017).
Antiviral Activities
Derivatives of N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide have also been explored for their antiviral properties. Havrylyuk et al. (2013) synthesized compounds starting from 3-phenyl-5-aryl-1-thiocarbamoyl-2-pyrazolines, demonstrating selective inhibition of leukemia cell lines. Notably, one compound showed high activity against the Tacaribe TRVL 11 573 virus strain, highlighting its potential as an antiviral agent (Havrylyuk et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit anti-inflammatory and antioxidant activities . Therefore, it is plausible that this compound may interact with targets involved in inflammation and oxidative stress pathways.
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
It is known that thiazole-containing compounds can influence various biochemical pathways . For instance, they can activate or inhibit enzymes and receptors, leading to changes in cellular functions .
Result of Action
Based on the reported activities of similar compounds, it can be speculated that this compound may have potential anti-inflammatory and antioxidant effects .
properties
IUPAC Name |
N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8(16)14-15-12-13-11(7-18-12)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFSGUVHYDUMGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=NC(=CS1)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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